molecular formula C12H11Cl2N3O B5907448 4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

Cat. No.: B5907448
M. Wt: 284.14 g/mol
InChI Key: NYRPHMQAYCIOGJ-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the pyrazole ring, as well as an ethyl group attached to the nitrogen atom of the pyrazole ring The carboxamide group is attached to the fifth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring This intermediate is then chlorinated to introduce the chlorine atom at the desired position on the pyrazole ring

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production and minimize the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in the development of new drugs.

    Agriculture: The compound may be used as a precursor for the synthesis of agrochemicals such as herbicides and insecticides.

    Materials Science: It can be used in the synthesis of advanced materials with specific properties for use in electronics, coatings, and other applications.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds such as:

    4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide: This compound has a methyl group instead of an ethyl group, which may affect its chemical and biological properties.

    4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide: The position of the carboxamide group is different, which can influence the compound’s reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine atoms and the carboxamide group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O/c1-2-17-11(10(14)7-15-17)12(18)16-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRPHMQAYCIOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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